4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of chemistry materials and have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including agrochemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of this compound involves a four-step protocol starting from thiophene . This process includes three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The overall yield of this synthesis process is 47% .Molecular Structure Analysis
The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct lithiations and a bromination reaction . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Scientific Research Applications
Synthetic Chemistry Applications The synthesis and chemical reactivity of thiophene-based pyrazole amides, including various catalytic approaches, have been explored. For instance, Kanwal et al. (2022) reported on the synthesis of pyrazole-thiophene-based amide derivatives by reacting 5-Bromothiophene carboxylic acid with substituted, unsubstituted, and protected pyrazoles. These compounds exhibited interesting nonlinear optical (NLO) properties, suggesting potential applications in materials science (Kanwal et al., 2022).
Biological Activity Derivatives of thiophene-based compounds have been synthesized and evaluated for their cytotoxic activities, indicating potential applications in developing anticancer drugs. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, hinting at the therapeutic potential of structurally related compounds (Deady et al., 2003).
Material Science Thiophene and pyrazole derivatives have been investigated for their utility in materials science, including their role as photostabilizers for polymers. Balakit et al. (2015) synthesized new thiophene derivatives that effectively reduced photodegradation in poly(vinyl chloride) (PVC), demonstrating the potential of thiophene-based compounds in enhancing the durability of materials (Balakit et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes that contribute to their broad-spectrum biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
4-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-8-5-10(15-16(8)2)3-4-14-12(17)11-6-9(13)7-18-11/h5-7H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAPHMPXVWBUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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